"4-Chloro-2-(2-hydroxyphenyl)benzoic acid CAS number and IUPAC name"
"4-Chloro-2-(2-hydroxyphenyl)benzoic acid CAS number and IUPAC name"
This guide provides a comprehensive technical overview of 4-Chloro-2-hydroxybenzoic acid, a significant compound for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver in-depth insights into its chemical identity, synthesis, properties, and applications, grounded in scientific integrity and practical expertise.
Core Compound Identification
This compound is a chlorinated derivative of salicylic acid, a well-known pharmacophore. The presence of a chlorine atom at the C4 position and a hydroxyl group at the C2 position of the benzoic acid ring are key structural features that dictate its chemical reactivity and biological activity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-Chloro-2-hydroxybenzoic acid is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₃ | [1][2] |
| Molecular Weight | 172.57 g/mol | [4] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 210-212 °C | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4][5] |
| pKa | 2.71±0.10 (Predicted) | [5] |
Synthesis of 4-Chloro-2-hydroxybenzoic Acid
The primary industrial and laboratory synthesis of 4-Chloro-2-hydroxybenzoic acid is achieved through the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[6] This electrophilic aromatic substitution reaction is a cornerstone for the synthesis of hydroxybenzoic acids.[7][8]
Underlying Principles of the Kolbe-Schmitt Reaction
The reaction proceeds by the deprotonation of a phenol (in this case, 4-chlorophenol) with a strong base to form the more nucleophilic phenoxide ion. This phenoxide then attacks carbon dioxide, a weak electrophile, to form a carboxylate. Subsequent acidification yields the final hydroxybenzoic acid. The choice of alkali metal for the phenoxide can influence the regioselectivity of the carboxylation (ortho vs. para).[9] For the synthesis of salicylic acid derivatives (ortho-carboxylation), sodium phenoxide is typically used.[6][8]
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
This protocol outlines the synthesis of 4-Chloro-2-hydroxybenzoic acid from 4-chlorophenol.
Materials:
-
4-Chlorophenol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Sulfuric acid (or other strong acid for workup)
-
Anhydrous conditions are crucial for optimal yield.[9]
Step-by-Step Methodology:
-
Formation of Sodium 4-Chlorophenoxide:
-
In a suitable reaction vessel, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.
-
Evaporate the mixture to dryness under reduced pressure to obtain the anhydrous sodium 4-chlorophenoxide salt.
-
-
Carboxylation:
-
Acidification and Isolation:
-
After the reaction is complete, cool the autoclave and cautiously vent the excess CO₂.
-
Dissolve the resulting sodium 4-chloro-2-hydroxybenzoate salt in water.
-
Acidify the solution with sulfuric acid to precipitate the 4-Chloro-2-hydroxybenzoic acid.
-
Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system to achieve high purity.
-
Applications in Research and Development
4-Chloro-2-hydroxybenzoic acid is a versatile intermediate with several documented applications, primarily stemming from its biological activities.
Pharmaceutical Intermediate
This compound serves as a building block in the synthesis of more complex pharmaceutical agents.[4] Its reactive carboxylic acid and hydroxyl groups allow for a variety of chemical modifications to produce derivatives with tailored pharmacological profiles.
Antimicrobial Activity
4-Chlorosalicylic acid has demonstrated broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi.[5] It is active against E. coli with a minimum inhibitory concentration (MIC) of 250 µg/mL and a minimum bactericidal concentration (MBC) of 500 µg/mL.[4] The precise mechanism of its antimicrobial action is an area of ongoing research but is likely related to the disruption of microbial cell membranes or interference with essential metabolic pathways.
Enzyme Inhibition: Tyrosinase
In the field of enzymology, 4-Chlorosalicylic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. It inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase with IC₅₀ values of 1.89 mM and 1.10 mM, respectively.[4] This inhibitory action makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation disorders. The inhibition mechanism likely involves the chelation of copper ions in the active site of the enzyme or competition with the natural substrates.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-2-hydroxybenzoic acid.
-
Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
First Aid Measures:
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5]
-
If on skin, wash with plenty of water.
-
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[5]
Conclusion
4-Chloro-2-hydroxybenzoic acid is a valuable compound with a well-defined chemical profile and significant applications in various scientific fields. Its synthesis via the Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution, and its biological activities as an antimicrobial agent and enzyme inhibitor underscore its potential in drug discovery and development. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in a research setting.
References
-
Grokipedia. Kolbe–Schmitt reaction. [Link]
-
ChemBK. 4-Choro-2-hydroxy benzoic acid - Physico-chemical Properties. [Link]
-
PubChem. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]
-
Pharmaffiliates. CAS No : 5106-98-9 | Product Name : 4-Chlorosalicylic Acid. [Link]
-
ResearchGate. Carboxylation of o-, m-, and p-chlorophenols with sodium ethyl carbonate. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
PMC. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. [Link]
-
Matrix Fine Chemicals. 4-CHLORO-2-HYDROXYBENZOIC ACID | CAS 5106-98-9. [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
-
PMC. A Para‐Selective Kolbe–Schmitt Reaction. [Link]
-
ACS Publications. Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway | The Journal of Organic Chemistry. [Link]
-
BYJU'S. Kolbe Reaction Mechanism. [Link]
-
ACS Publications. Achieving High-Efficient Photoelectrocatalytic Degradation of 4-Chlorophenol via Functional Reformation of Titanium-Oxo Clusters | Journal of the American Chemical Society. [Link]
-
ResearchGate. Proposed reaction pathway of 4-chlorophenol (4CP) photooxidation with hydroxyl radicals (Zhou et al., 2008).. [Link]
Sources
- 1. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-HYDROXYBENZOIC ACID | CAS 5106-98-9 [matrix-fine-chemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chembk.com [chembk.com]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. KolbeâSchmitt reaction â Grokipedia [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
